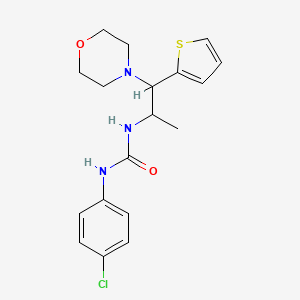

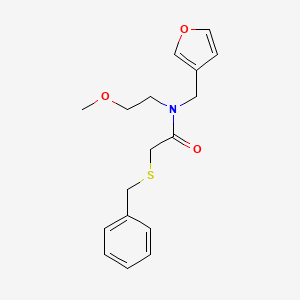

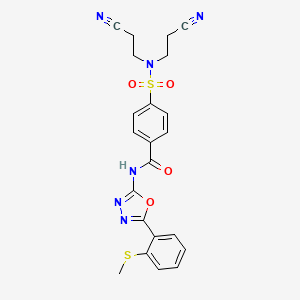

1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea is a structurally complex molecule that appears to be related to various research areas, including organic non-linear optical materials, receptor tyrosine kinase inhibitors, and corrosion inhibitors. Although the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their properties and potential applications.

Synthesis Analysis

The synthesis of related urea derivatives often involves the use of isocyanates or other coupling methods to introduce the urea functionality. For example, 1,3-disubstituted ureas with phenyl fragments containing halogen substituents were synthesized with yields ranging from 33-80% . The synthesis of these compounds is crucial for their subsequent application in various fields, such as medicinal chemistry and materials science.

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the crystal structure and molecular arrangement of organic compounds. For instance, a related compound with a 4-chlorophenyl group was found to crystallize in the monoclinic system with a space group P21/a . Understanding the molecular structure is essential for predicting the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be inferred from studies on similar compounds. For example, the vibrational spectra and molecular docking studies suggest that certain urea derivatives might exhibit inhibitory activity against specific proteins, which could be relevant for the development of new pharmaceuticals . The reactivity is often related to the presence of functional groups and the overall molecular geometry.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives are influenced by their molecular structure. For instance, the refractive index, second-harmonic generation (SHG) efficiency, and vibrational spectra are important characteristics that can be measured experimentally . Additionally, the corrosion inhibition efficiency of a related compound on mild steel in a hydrochloric acid solution was found to be directly proportional to the concentration of the inhibitor . These properties are critical for the practical application of these compounds in various industries.

Applications De Recherche Scientifique

Synthesis and Biological Properties

Compounds with similar structures have been synthesized and evaluated for various biological activities. For instance, a study by Papoyan et al. (2011) explored the synthesis of new compounds with pronounced anticonvulsive activities, highlighting the potential therapeutic applications of related urea derivatives in neurological disorders Papoyan et al., 2011. This suggests that "1-(4-Chlorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea" could potentially exhibit similar neurological benefits.

Anticholinesterase and Antioxidant Activities

Research by Kurt et al. (2015) on novel coumarylthiazole derivatives containing aryl urea/thiourea groups showed significant inhibitory effects on acetylcholinesterase, suggesting potential for treating diseases related to the cholinergic system, such as Alzheimer's Kurt et al., 2015. Additionally, these compounds exhibited antioxidant activities, highlighting their potential in combating oxidative stress-related diseases.

Nonlinear Optical Materials

A study on the electrooptic properties of a chalcone derivative, which shares some structural similarities with the compound , revealed significant second and third harmonic generation capabilities, suggesting applications in nonlinear optics and optoelectronic device fabrication Shkir et al., 2018. This implies that "this compound" could also be explored for similar applications.

Corrosion Inhibition

Research into the corrosion inhibition properties of urea derivatives in acidic solutions demonstrated the potential of these compounds in protecting metals against corrosion, indicating their utility in industrial applications Bahrami & Hosseini, 2012. This suggests potential applications of the compound in materials science and engineering.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2S/c1-13(20-18(23)21-15-6-4-14(19)5-7-15)17(16-3-2-12-25-16)22-8-10-24-11-9-22/h2-7,12-13,17H,8-11H2,1H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXORUYSBLFGGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(furan-2-carboxamido)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)oxazole-4-carboxamide](/img/structure/B2552568.png)

![6-(1,3-Benzodioxol-5-yl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridazin-3-one](/img/structure/B2552570.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2552573.png)

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2552574.png)

![4-Methoxy-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2552584.png)